molecular formula C21H26N2O4 B251089 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide

Cat. No.: B251089
M. Wt: 370.4 g/mol
InChI Key: FBVYNBQITJRLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide, commonly known as ML352, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in treating various diseases.

Mechanism of Action

ML352 works by inhibiting the activity of tankyrase enzymes, which are involved in the regulation of various cellular processes, including cell division and DNA repair. By inhibiting the activity of these enzymes, ML352 can disrupt the growth and proliferation of cancer cells and reduce the accumulation of toxic proteins in the brain, which are associated with Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that ML352 has several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of protein accumulation in the brain. ML352 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ML352 in lab experiments is its specificity for tankyrase enzymes, which allows for precise targeting of these enzymes without affecting other cellular processes. However, one of the limitations of using ML352 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ML352, including the development of more potent inhibitors, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in other diseases. Additionally, further studies are needed to better understand the mechanisms of action of ML352 and its potential side effects.
Conclusion:
In conclusion, ML352 is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its specificity for tankyrase enzymes and low toxicity make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of ML352 involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials include 3-propoxybenzamide and 4-amino-3-methoxybenzoic acid, which are reacted with isobutyryl chloride to obtain the intermediate product. The intermediate product is then reacted with sodium hydroxide to obtain ML352. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

ML352 has been extensively researched for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ML352 inhibits the activity of certain enzymes, such as tankyrase, which are involved in the development and progression of these diseases.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C21H26N2O4/c1-5-11-27-17-8-6-7-15(12-17)21(25)22-16-9-10-18(19(13-16)26-4)23-20(24)14(2)3/h6-10,12-14H,5,11H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

FBVYNBQITJRLRB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Origin of Product

United States

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